molecular formula C13H11N3O2S2 B2558486 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034438-19-0

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2558486
CAS RN: 2034438-19-0
M. Wt: 305.37
InChI Key: KGZYZYYBKPLUPK-UHFFFAOYSA-N
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Description

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, also known as MTFC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTFC is a thiadiazole derivative that has shown promising results in laboratory experiments, making it a potential candidate for further research.

Mechanism of Action

The mechanism of action of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is not yet fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer cell growth. 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate caspase-3, an enzyme involved in apoptosis or programmed cell death.
Biochemical and Physiological Effects:
4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, and improving cognitive function in animal models of Alzheimer's disease. 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide in laboratory experiments is its relatively low toxicity compared to other anti-inflammatory and anti-cancer agents. However, one limitation is that more research is needed to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several potential future directions for research on 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, including:
1. Further investigation of its anti-inflammatory and anti-cancer effects in animal models and human clinical trials.
2. Exploration of its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
3. Investigation of its potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease.
4. Development of new synthetic methods for producing 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives.
5. Investigation of the structure-activity relationship of 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide and its derivatives to identify more potent and selective compounds.

Synthesis Methods

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using various methods, including the reaction of 5-(thiophen-3-yl)furan-2-carbaldehyde with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. Another method involves the reaction of 5-(thiophen-3-yl)furan-2-carboxylic acid with thionyl chloride, followed by reaction with thiosemicarbazide and chloroacetyl chloride.

Scientific Research Applications

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, an anti-cancer agent, and a potential treatment for Alzheimer's disease. In laboratory experiments, 4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

4-methyl-N-[(5-thiophen-3-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(18-10)9-4-5-19-7-9/h2-5,7H,6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZYZYYBKPLUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

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